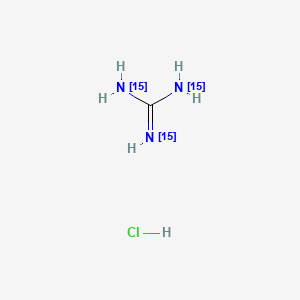
Guanidine-15N3 hydrochloride
描述
Guanidine-15N3 hydrochloride: is a stable isotope-labeled compound where the nitrogen atoms are enriched with the isotope nitrogen-15. The molecular formula of this compound is H2N-C(=NH)-NH2·HCl, and it is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-15N3 hydrochloride typically involves the reaction of cyanamide with ammonium chloride in the presence of a nitrogen-15 source. The reaction is carried out under controlled conditions to ensure the incorporation of nitrogen-15 into the guanidine structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 sources and advanced purification techniques to achieve the desired isotopic purity .
化学反应分析
Types of Reactions: Guanidine-15N3 hydrochloride undergoes various chemical reactions, including:
Oxidation: Guanidine can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine to amines.
Substitution: Guanidine can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidine compounds.
科学研究应用
Guanidine-15N3 hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in nitrogen-related studies and to investigate reaction mechanisms.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of isotopically labeled compounds for various industrial applications.
作用机制
Guanidine-15N3 hydrochloride exerts its effects by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. The molecular targets include acetylcholine receptors and ion channels involved in muscle contraction .
相似化合物的比较
Guanidine hydrochloride: Similar in structure but without isotopic labeling.
Guanidine-13C hydrochloride: Labeled with carbon-13 instead of nitrogen-15.
Guanidine-13C,15N3 hydrochloride: Labeled with both carbon-13 and nitrogen-15.
Uniqueness: Guanidine-15N3 hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, making it particularly valuable for tracing nitrogen-related biochemical processes and studying reaction mechanisms involving nitrogen atoms .
属性
IUPAC Name |
guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-ZNYUTZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[15NH])([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746056 | |
| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121616-39-5 | |
| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine-15N3 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


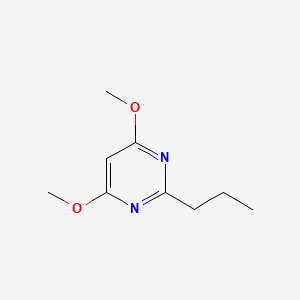
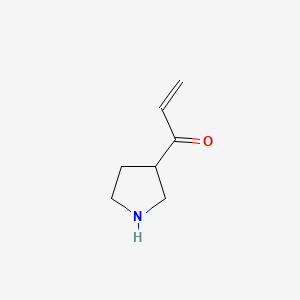
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)


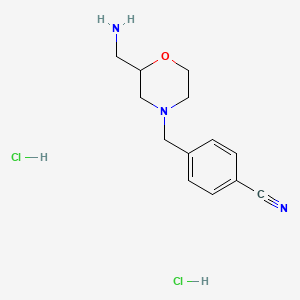
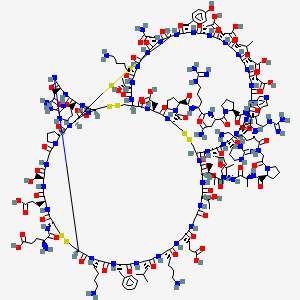

![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)

